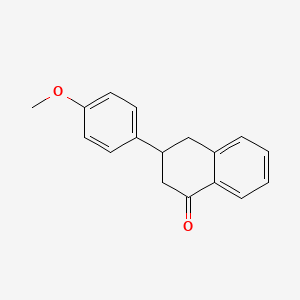

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-9,14H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHGBDZJCJCGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485544 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61696-79-5 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathways leading to 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative. The 3-aryltetralone scaffold is a significant structural motif in medicinal chemistry, forming the core of various biologically active compounds. This document emphasizes the chemical principles, strategic considerations, and practical execution of its synthesis.

Introduction and Retrosynthetic Analysis

The target molecule, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, belongs to the 1-tetralone class of compounds. These structures are prevalent in natural products and serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] A logical approach to devising its synthesis begins with a retrosynthetic analysis, which deconstructs the molecule to identify plausible starting materials.

The most strategically sound disconnection is the bond formed during the intramolecular Friedel-Crafts acylation, which creates the fused aromatic ring system. This reveals a key precursor: a 4-aryl-substituted butanoic acid. This specific disconnection points to 4-phenyl-4-(4-methoxyphenyl)butanoic acid as the immediate precursor. This precursor contains the complete carbon skeleton and the required aryl substituents, primed for cyclization.

Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation

The most robust and widely employed method for the synthesis of 1-tetralones is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids.[2][3] This reaction involves the cyclization of the carboxylic acid onto the aromatic ring, facilitated by a strong acid catalyst, to form the six-membered ketone ring.[4][5]

Mechanism and Catalyst Choice: The reaction proceeds via the formation of a highly electrophilic acylium ion from the carboxylic acid precursor. This acylium ion is then attacked by the electron-rich phenyl ring in an electrophilic aromatic substitution reaction, followed by rearomatization to yield the cyclic ketone.

Commonly used catalysts for this transformation include:

-

Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a solvent, effectively promoting the reaction at elevated temperatures.[6][7][8] It is a powerful dehydrating agent that facilitates the formation of the acylium ion intermediate.[8]

-

Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another potent dehydrating acid medium for effecting these cyclizations.[5]

-

Lewis Acids (e.g., AlCl₃, Bi(OTf)₃): In conjunction with the corresponding acid chloride, Lewis acids are classic reagents for Friedel-Crafts reactions.[2][9] However, using the carboxylic acid directly with a Brønsted acid like PPA is often more convenient.[3]

The choice of catalyst depends on the substrate's reactivity and the desired reaction conditions. For the synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, the precursor acid has two phenyl rings. The cyclization is expected to occur onto the unsubstituted phenyl ring, as the methoxy-substituted ring is not directly attached to the butyric acid chain in a manner that allows for intramolecular cyclization to the desired tetralone.

Synthesis Pathway Diagram

The overall synthetic pathway from commercially available starting materials to the final product is illustrated below. It involves the preparation of the key 4,4-diarylbutanoic acid precursor followed by the critical intramolecular Friedel-Crafts cyclization.

Caption: Overall synthesis scheme for the target tetralone.

Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis, adapted from established methodologies for analogous compounds.

Part A: Synthesis of 4-(4-methoxyphenyl)-4-phenylbutanoic acid (Precursor)

-

Step A1: Friedel-Crafts Acylation to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.

-

To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add succinic anhydride (1.0 eq).

-

Add anisole (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 12-18 hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by recrystallization.

-

-

Step A2: Grignard Reaction.

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) dissolved in dry THF.

-

Cool the solution to 0 °C and add phenylmagnesium bromide (2.5 eq, commercially available solution) dropwise. The excess Grignard reagent is to ensure both deprotonation of the carboxylic acid and addition to the ketone.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and evaporate the solvent to yield the crude tertiary alcohol.

-

-

Step A3: Hydrogenolysis of the Benzylic Alcohol.

-

Dissolve the crude alcohol from the previous step in acetic acid or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature overnight.[10]

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude 4-(4-methoxyphenyl)-4-phenylbutanoic acid.[11][12] This product is often used in the next step without further purification.

-

Part B: Intramolecular Friedel-Crafts Cyclization

-

Step B1: Cyclization to 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.

-

Place polyphosphoric acid (PPA) (approx. 10-20 times the weight of the acid precursor) in a round-bottom flask equipped with a mechanical stirrer.

-

Heat the PPA to 80-90 °C to reduce its viscosity.[8]

-

Add the crude 4-(4-methoxyphenyl)-4-phenylbutanoic acid (1.0 eq) to the hot PPA in portions.

-

Continue heating and stirring the mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC (a higher Rf value is expected for the tetralone product compared to the carboxylic acid precursor).

-

After completion, cool the reaction mixture slightly and pour it carefully onto a large volume of crushed ice with vigorous stirring.

-

The product will precipitate as a solid or oil. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Step B2: Purification.

-

The crude tetralone can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a solid or viscous oil.

-

Mechanism of PPA-Catalyzed Cyclization

The key cyclization step is a classic electrophilic aromatic substitution. The diagram below outlines the accepted mechanism.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Data Summary and Characterization

The efficiency of the cyclization step can vary based on the specific conditions used. Below is a table summarizing typical parameters for this type of reaction.

| Parameter | Condition | Expected Outcome | Reference |

| Catalyst | Polyphosphoric Acid (PPA) | Good to excellent yields | [7][8] |

| Temperature | 90 - 100 °C | Promotes reaction without significant side products | [10] |

| Reaction Time | 2 - 4 hours | Sufficient for complete conversion | N/A |

| Yield | 70 - 90% | Typical for intramolecular Friedel-Crafts acylations | [10] |

Product Characterization: The identity and purity of the synthesized 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methoxy group singlet, and the aliphatic protons of the tetralone ring system, including the benzylic proton at the C3 position.

-

¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon (~198 ppm), aromatic carbons, and aliphatic carbons.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the product's molecular weight (C₁₇H₁₆O₂ = 252.31 g/mol ).

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680 cm⁻¹ will indicate the presence of the conjugated ketone carbonyl group.

Conclusion

The synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is reliably achieved through a multi-step sequence culminating in an intramolecular Friedel-Crafts acylation. The key to a successful synthesis lies in the efficient preparation of the 4-(4-methoxyphenyl)-4-phenylbutanoic acid precursor, followed by a carefully controlled cyclization using a strong acid catalyst like polyphosphoric acid. This guide provides a robust framework and detailed protocol for researchers to produce this valuable 3-aryltetralone scaffold for further investigation and application in drug discovery and development.

References

- Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones. (n.d.). National Institutes of Health.

- Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. (2004). Google Patents.

- A Study for Porbing the mechanism of acylation reactions and fries rearrangement in Polyphosphoric acid (PPA). (n.d.). Academia.edu.

- The Intramolecular Friedel-Crafts Reaction. (2018). Master Organic Chemistry.

- Synthesis of tetralones through intramolecular Friedel–Crafts cyclization. (n.d.). ResearchGate.

- FRIEDEL-CRAFTS ACYLATION WITH MALONIC ACIDS IN POLYPHOSPHORIC ACID. (1999). Sci-Hub.

- Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. (n.d.). Oxford Academic.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health.

- Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate.

- Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education.

- Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. (2025). ResearchGate.

- Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. (2025). ResearchGate.

- Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. (2025). ResearchGate.

Sources

- 1. Asymmetric Synthesis of 1-Tetralones Bearing A Remote Quaternary Stereocenter through Rh-Catalyzed C−C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) A Study for Porbing the mechanism of acylation reactions and fries rearrangement in Polyphosphoric acid (PPA) [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. ccsenet.org [ccsenet.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic tetralone derivative, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. Tetralone scaffolds are significant in medicinal chemistry, serving as foundational structures for a variety of pharmacologically active agents. Understanding the specific physicochemical characteristics of substituted tetralones, such as the title compound, is paramount for predicting their behavior in biological systems, guiding formulation development, and ensuring analytical robustness. This document synthesizes available data on closely related analogs and outlines established methodologies for the complete characterization of this compound, thereby providing a predictive and practical framework for researchers. While direct experimental data for this specific molecule is not extensively published, this guide extrapolates from well-characterized related compounds to offer valuable insights.

Introduction: The Significance of the 3-Aryl-Tetralone Scaffold

The 3,4-dihydronaphthalen-1(2H)-one, commonly known as α-tetralone, is a bicyclic aromatic ketone that serves as a privileged scaffold in drug discovery. Its rigid structure and synthetic tractability have led to its incorporation into a wide array of therapeutic agents. The introduction of an aryl substituent at the 3-position, as in 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, creates a chiral center and significantly influences the molecule's three-dimensional conformation and electronic properties. These modifications can profoundly impact biological activity, receptor binding affinity, and metabolic stability.

This guide will delve into the structural, physical, and analytical properties of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. The causality behind the selection of specific analytical techniques will be explained, providing a robust framework for its synthesis, purification, and characterization.

Molecular Structure and Core Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior from the benchtop to biological systems. Below is a summary of the predicted and known properties of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one and its parent scaffold.

| Property | Value (Predicted/Analog Data) | Source/Justification |

| Chemical Formula | C₁₇H₁₆O₂ | Calculated |

| Molecular Weight | 252.31 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid at room temperature. | Based on related 3-aryl-tetralone derivatives. |

| Melting Point (°C) | Not yet experimentally determined. Expected to be higher than α-tetralone (2-7 °C) due to increased molecular weight and intermolecular interactions. | [1] |

| Boiling Point (°C) | Not experimentally determined. Expected to be significantly higher than α-tetralone (255.8 °C at 760 mmHg) due to increased molecular weight. | [1] |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, chloroform, and acetone. Sparingly soluble in less polar solvents like hexanes. Predicted to have low aqueous solubility. | Based on the general solubility of tetralone derivatives. |

| pKa | Not experimentally determined. The carbonyl group imparts very weak basicity. No readily ionizable protons are present. | Chemical structure analysis. |

| LogP | Predicted to be in the range of 3-4, indicating significant lipophilicity. | Estimation based on the structure and comparison with related compounds. |

Synthesis and Structural Elucidation: A Methodological Overview

The synthesis of 3-aryl-tetralones can be achieved through several established routes. A common and effective method is the Michael addition of an appropriate aryl Grignard reagent to a chalcone precursor, followed by an intramolecular Friedel-Crafts cyclization.

Caption: A generalized synthetic workflow for 3-aryl-tetralones.

Experimental Protocol: Synthesis

-

Chalcone Formation: React an appropriate acetophenone with 4-methoxybenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.

-

Michael Addition: The purified chalcone is then reacted with a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, in an ethereal solvent like THF at low temperature.

-

Work-up and Cyclization: The reaction is quenched with an aqueous solution of ammonium chloride. The resulting intermediate is extracted and then treated with a strong acid catalyst, typically polyphosphoric acid (PPA), and heated to induce intramolecular Friedel-Crafts cyclization.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality: The choice of a Michael addition followed by Friedel-Crafts cyclization is a convergent and efficient strategy to construct the 3-aryl-tetralone core. The electron-donating methoxy group on the phenyl ring of the Grignard reagent facilitates the initial nucleophilic attack. The subsequent acid-catalyzed cyclization is a classic and reliable method for forming the six-membered ring of the tetralone system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the naphthalene and the 4-methoxyphenyl moieties. The aliphatic protons of the tetralone ring will appear as complex multiplets due to diastereotopicity and spin-spin coupling. The methoxy group will present as a sharp singlet around 3.8 ppm.

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (typically downfield, around 198 ppm), the aromatic carbons, the aliphatic carbons of the tetralone ring, and the methoxy carbon (around 55 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1695 cm⁻¹, characteristic of an aryl ketone.

-

C-O Stretch: An absorption band corresponding to the aryl ether C-O stretch of the methoxy group is expected around 1250 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak at m/z = 252.31 is expected.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group or cleavage of the tetralone ring.

Chromatographic and Physicochemical Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one and for quantitative analysis.

Caption: A typical workflow for HPLC analysis of a 3-aryl-tetralone.

Self-Validating Protocol:

-

Column: A C18 stationary phase is appropriate due to the lipophilic nature of the analyte.

-

Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio should be optimized to achieve a retention time of 3-10 minutes for good resolution and peak shape.

-

Detection: The aromatic nature of the compound allows for strong UV absorbance, making a UV detector set at a wavelength such as 254 nm a reliable choice.

-

System Suitability: Before sample analysis, the system should be validated by injecting a standard to check for theoretical plates, tailing factor, and reproducibility.

Determination of LogP

The octanol-water partition coefficient (LogP) is a critical parameter for predicting drug absorption and membrane permeability. The shake-flask method is the traditional approach, but calculator-based and HPLC-based methods are often used for initial screening.

Solubility Determination

Aqueous and solvent solubility can be determined using the equilibrium shake-flask method. A known excess of the compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in a filtered aliquot is then determined by a calibrated analytical method, typically HPLC-UV.

Conclusion

References

- Pinney, K. G., et al. (2018). Synthesis of aryldihydronaphthalene derivatives.

- Li, X., Xu, B., Du, D., et al. (2019). A sulfur-mediated electrophilic cyclization reaction of aryl-tethered internal alkynes.

- Alvarado, M., et al. (2005). Synthesis and binding affinity of novel 3-aminoethyl-1-tetralones, potential atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters.

- (2018). NMR data of 4-(4'-methoxyphenyl)-3-buten-2-one. Chegg.com.

- Royal Society of Chemistry. (n.d.).

-

MDPI. (n.d.). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei.

- ResearchGate. (n.d.). UV/Vis absorption and fluorescence spectra of various compounds.

- PubMed. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. European Journal of Medicinal Chemistry.

-

Chemsrc. (2025). 3,4-Dihydronaphthalen-1(2H)-one. Retrieved from [Link]

- Mota, C. J. A., et al. (2014). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.

- ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl)

- Green Chemistry (RSC Publishing). (n.d.).

Sources

An In-depth Technical Guide to 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS: 61696-79-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Tetralone Derivatives

The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid framework allows for precise three-dimensional positioning of substituents, making it an attractive template for the design of targeted therapeutics. This guide focuses on a specific derivative, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a molecule situated at the intersection of established synthetic pathways and unexplored pharmacological potential. Due to the limited availability of direct experimental data for this specific compound, this document will leverage established knowledge of the broader tetralone class to provide a comprehensive technical overview. We will explore its chemical identity, propose robust synthetic strategies, and discuss its potential biological activities based on the well-documented properties of structurally related analogues.

Section 1: Chemical Identity and Physicochemical Properties

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a tetralone derivative characterized by a 4-methoxyphenyl substituent at the C3 position of the dihydronaphthalenone core. This substitution introduces a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.

| Property | Value | Source/Method |

| CAS Number | 61696-79-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₇H₁₆O₂ | Stoichiometric Calculation |

| Molecular Weight | 252.31 g/mol | Stoichiometric Calculation |

| IUPAC Name | 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | IUPAC Nomenclature |

| Synonyms | 3-(p-Methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-one, 3-(4-methoxyphenyl)-α-tetralone | Common Nomenclature |

| Predicted LogP | ~3.5 | Computational Prediction |

| Predicted Solubility | Low in water, soluble in organic solvents like DMSO, DMF, and alcohols. | Based on Structural Features |

Section 2: Proposed Synthetic Pathways

While specific literature detailing the synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is scarce, established methods for the synthesis of tetralones can be adapted. A logical and efficient approach would involve a multi-step synthesis culminating in an intramolecular Friedel-Crafts acylation.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a substituted butanoic acid, which in turn can be synthesized from commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This proposed synthesis is a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding to the next step.

Step 1: Michael Addition

The synthesis would commence with a base-catalyzed Michael addition of phenylacetonitrile to 4-methoxybenzaldehyde.

-

Reactants: Phenylacetonitrile, 4-Methoxybenzaldehyde

-

Catalyst: A strong base such as sodium ethoxide or potassium tert-butoxide.

-

Solvent: A polar aprotic solvent like ethanol or dimethylformamide (DMF).

-

Procedure:

-

Dissolve phenylacetonitrile in the chosen solvent and cool the mixture in an ice bath.

-

Add the base portion-wise to generate the carbanion.

-

Slowly add a solution of 4-methoxybenzaldehyde in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a weak acid (e.g., ammonium chloride solution) and extract the product with an organic solvent.

-

Purify the resulting 4-phenyl-3-(4-methoxyphenyl)butanenitrile by column chromatography or recrystallization.

-

Step 2: Nitrile Hydrolysis

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Reactant: 4-phenyl-3-(4-methoxyphenyl)butanenitrile

-

Reagents:

-

Acidic Hydrolysis: Concentrated hydrochloric acid or sulfuric acid in water/ethanol.

-

Basic Hydrolysis: Sodium hydroxide or potassium hydroxide in water/ethanol, followed by acidification.

-

-

Procedure (for acidic hydrolysis):

-

Reflux the nitrile in a mixture of concentrated HCl and water.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract the carboxylic acid product.

-

Purify 4-phenyl-3-(4-methoxyphenyl)butanoic acid by recrystallization.

-

Step 3: Intramolecular Friedel-Crafts Acylation

The final step is the cyclization of the butanoic acid derivative to form the tetralone ring.

-

Reactant: 4-phenyl-3-(4-methoxyphenyl)butanoic acid

-

Reagent: A strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid.

-

Procedure:

-

Heat the carboxylic acid in an excess of PPA with stirring.

-

The reaction is typically run at elevated temperatures (e.g., 80-100 °C).

-

Monitor the reaction by TLC.

-

Upon completion, pour the hot reaction mixture onto ice-water to precipitate the product.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.

-

Caption: Proposed synthetic workflow for the target compound.

Section 3: Analytical Characterization

Given the absence of published spectral data, the following are predicted characteristics based on the structure of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one and data from analogous compounds.

-

¹H NMR:

-

Aromatic protons of the naphthalene and phenyl rings would appear in the range of δ 6.8-8.0 ppm.

-

The methoxy group protons would be a sharp singlet around δ 3.8 ppm.

-

The aliphatic protons of the dihydronaphthalene ring would appear as complex multiplets in the range of δ 2.0-3.5 ppm.

-

-

¹³C NMR:

-

The carbonyl carbon would be observed around δ 195-200 ppm.

-

Aromatic carbons would be in the range of δ 110-160 ppm.

-

The methoxy carbon would be around δ 55 ppm.

-

Aliphatic carbons would appear in the range of δ 20-50 ppm.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the ketone would be expected around 1680 cm⁻¹.

-

C-H stretching vibrations for aromatic and aliphatic protons would be observed around 3100-2850 cm⁻¹.

-

C-O stretching for the methoxy group would appear around 1250 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 252.31.

-

Fragmentation patterns would likely involve cleavage of the methoxyphenyl group and rearrangements of the tetralone core.

-

Section 4: Potential Biological Activities and Therapeutic Applications

While the specific biological profile of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one has not been reported, the tetralone class of molecules is known for a diverse range of pharmacological activities.[2] This suggests that the target compound could be a valuable lead for drug discovery programs.

Anti-inflammatory and Analgesic Potential

Many tetralone derivatives have been investigated as anti-inflammatory agents, with some exhibiting inhibitory activity against cyclooxygenase (COX) enzymes.[3][4] The structural features of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one are consistent with those of some known COX inhibitors, suggesting it may possess anti-inflammatory and analgesic properties.

Caption: Postulated anti-inflammatory mechanism of action.

Anticancer Activity

Chalcones and their derivatives, which share structural similarities with substituted tetralones, are well-known for their anticancer properties.[2] The α,β-unsaturated ketone moiety present in some tetralone derivatives is often implicated in their cytotoxic effects against various cancer cell lines. Further investigation into the antiproliferative activity of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is warranted.

Monoamine Oxidase (MAO) Inhibition

Derivatives of α-tetralone have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[5][6] This suggests a potential application in the treatment of neurodegenerative diseases like Parkinson's disease, where MAO-B inhibitors are used to prevent the breakdown of dopamine. The substitution pattern on the aromatic rings of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one could influence its potency and selectivity for MAO isoforms.

Section 5: Future Directions and Conclusion

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one represents an intriguing yet understudied molecule within the pharmacologically significant tetralone family. This guide has provided a comprehensive theoretical framework, from proposed synthesis to potential biological activities, based on the wealth of knowledge surrounding related compounds.

The immediate future for research on this compound should focus on:

-

Chemical Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques to confirm its structure and purity.

-

Biological Screening: A broad-based biological screening program should be initiated to investigate its potential anti-inflammatory, anticancer, and MAO inhibitory activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues will be crucial to understand the key structural features responsible for any observed biological activity and to optimize lead compounds.

References

-

PrepChem. Synthesis of 4-(3-trifluoromethylphenyl)-7-methoxy-1-tetralone. Available from: [Link]

-

Synapse. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Available from: [Link]

-

Taylor & Francis Online. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Available from: [Link]

-

ResearchGate. Cyclooxygenase (COX-1/-2) inhibitory effects in vitro. Available from: [Link]

-

PrepChem. Synthesis of (a) 1-(3-Methoxyphenyl)-3,4-dihydronaphthalene. Available from: [Link]

-

PubMed Central. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Available from: [Link]

-

PubMed. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease. Available from: [Link]

-

Organic Syntheses. 6-METHOXY-β-TETRALONE. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF ANALOGS OF ARYL TETRALONE. Available from: [Link]

-

Organic Syntheses. α-TETRALONE. Available from: [Link]

-

Organic Chemistry Portal. Tetralone synthesis. Available from: [Link]

-

ResearchGate. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Available from: [Link]

-

NIST WebBook. 1(2H)-Naphthalenone, 3,4-dihydro-. Available from: [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available from: [Link]

-

PubMed. α-Tetralone derivatives as inhibitors of monoamine oxidase. Available from: [Link]

-

PubMed Central. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. Available from: [Link]

-

PubMed. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Available from: [Link]

-

PubChem. 8-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Available from: [Link]

-

Chemsrc. 3,4-Dihydronaphthalen-1(2H)-one. Available from: [Link]

-

SIELC Technologies. 1,2,3,4-Tetrahydronaphthalen-1-one. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

An In-Depth Technical Guide to the Molecular Structure of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Abstract

This technical guide provides a comprehensive examination of the , a compound of significant interest in medicinal chemistry and organic synthesis. The tetralone scaffold is a privileged structure found in numerous biologically active molecules and natural products.[1][2] This document details the synthesis, structural elucidation through advanced spectroscopic and crystallographic techniques, and the potential biological relevance of this specific derivative. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the causality behind its chemical properties and potential applications.

Introduction

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one belongs to the α-tetralone class of compounds, which are characterized by a bicyclic aromatic hydrocarbon fused to a cyclohexanone ring.[3] The presence of the 4-methoxyphenyl substituent at the C3 position introduces a key structural motif that can significantly influence the molecule's conformation, reactivity, and biological activity. Tetralone derivatives serve as crucial building blocks for the synthesis of a wide array of therapeutic agents, including antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and compounds with antitumor properties.[1][3] Understanding the precise three-dimensional structure, electronic distribution, and conformational dynamics of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is paramount for designing novel derivatives with enhanced pharmacological profiles.

Synthesis and Derivatization

The synthesis of 3-aryl-3,4-dihydronaphthalen-1(2H)-ones can be achieved through several established synthetic routes. A common and effective method involves the Michael addition of an appropriate aryl precursor to an α,β-unsaturated ketone, followed by an intramolecular Friedel-Crafts acylation.[4] Alternative approaches include photocatalytic annulation reactions and rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes.[4][5]

Representative Synthetic Protocol: Michael Addition followed by Intramolecular Cyclization

This protocol outlines a general, reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Michael Addition

-

To a solution of a suitable phenylpropiolic acid derivative and 4-methoxyaniline in a polar aprotic solvent (e.g., DMF), add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 3-(4-methoxyphenylamino)acrylic acid derivative.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Activate the carboxylic acid of the intermediate from Step 1 by converting it to the corresponding acid chloride. This is typically achieved by reacting with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

-

After formation of the acid chloride (monitored by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride), cool the reaction mixture to 0 °C.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise to promote the intramolecular cyclization.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it over crushed ice and dilute HCl.

-

Extract the product with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.

Structural Elucidation

A combination of spectroscopic and crystallographic methods is essential for the unambiguous determination of the .

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides critical information about the electronic environment and connectivity of hydrogen atoms. Based on data from analogous structures, the following characteristic signals are expected:[6][7]

-

Aromatic protons of the naphthalene ring system will appear as multiplets in the range of δ 7.0-8.1 ppm.

-

The protons of the 4-methoxyphenyl group will show two doublets (an AA'BB' system) around δ 6.8-7.2 ppm.

-

The methoxy group (-OCH₃) protons will present as a sharp singlet at approximately δ 3.8 ppm.

-

The aliphatic protons on the dihydronaphthalene ring (at C2, C3, and C4) will appear as complex multiplets between δ 2.0-3.5 ppm due to diastereotopicity and spin-spin coupling.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected chemical shifts are:[6][8]

-

The carbonyl carbon (C=O) at C1 will be significantly downfield, around δ 197-198 ppm.

-

Aromatic carbons will resonate in the region of δ 114-145 ppm.

-

The methoxy carbon will be observed around δ 55 ppm.

-

The aliphatic carbons (C2, C3, C4) will appear in the upfield region of δ 23-40 ppm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The fragmentation pattern would likely involve cleavage of the methoxyphenyl group and rearrangements within the tetralone core.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups.[7]

-

A strong, sharp absorption band around 1680-1690 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone.

-

C-H stretching vibrations for the aromatic rings around 3000-3100 cm⁻¹ and for the aliphatic CH₂ groups around 2850-2960 cm⁻¹.

-

Asymmetric and symmetric C-O-C stretching for the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Crystallographic and Conformational Analysis

While a specific crystal structure for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is not publicly available, data from closely related substituted tetralones provide valuable insights.[9][10][11] X-ray crystallography is the definitive method for determining the solid-state conformation, including bond lengths, bond angles, and the puckering of the non-aromatic ring.

The dihydronaphthalenone ring typically adopts a distorted half-chair or screw-boat conformation to minimize steric strain. The bulky 4-methoxyphenyl group at the C3 position is expected to preferentially occupy a pseudo-equatorial position to reduce unfavorable 1,3-diaxial interactions.

Table 1: Predicted Crystallographic and Conformational Parameters

| Parameter | Predicted Value/Conformation | Rationale/Reference Analog |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules[9] |

| Space Group | P-1 or P2₁/c | Frequently observed for centrosymmetric or non-chiral packing[9] |

| Dihydronaphthalene Ring Conformation | Distorted Half-Chair | Minimizes torsional and steric strain |

| Substituent Orientation | Pseudo-equatorial | Avoids 1,3-diaxial interactions |

| Dihedral Angle | ~40-60° | Angle between the naphthalene and methoxyphenyl rings |

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for predicting the ground-state geometry, electronic properties, and spectroscopic data of molecules.[12] These computational studies can corroborate experimental findings and provide insights into aspects of the structure that are difficult to probe experimentally.

Physicochemical Properties

The structural features of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one dictate its physical and chemical properties.

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆O₂ |

| Molecular Weight | 252.31 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water |

| XLogP3 | ~3.5 (Predicted) |

Biological Significance and Potential Applications

The tetralone scaffold is a well-established pharmacophore, and its derivatives exhibit a wide range of biological activities, including antibacterial, antitumor, and effects on the central nervous system.[2] The introduction of the 4-methoxyphenyl group can modulate these activities through several mechanisms:

-

Steric Hindrance: The bulky substituent can influence the binding affinity and selectivity for biological targets.

-

Electronic Effects: The electron-donating methoxy group can alter the electron density of the molecule, affecting its reactivity and interactions with receptors.

-

Metabolic Stability: The methoxy group can be a site for metabolism (O-demethylation), potentially leading to active metabolites or influencing the pharmacokinetic profile.

Derivatives of α-aryl-α-tetralones have shown promise as inhibitors of the Hepatitis C virus (HCV), demonstrating the therapeutic potential of this molecular architecture.[13] Given the diverse bioactivities of the tetralone core, 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one represents a valuable lead compound for the development of new therapeutic agents.[3][14]

Conclusion

The is a prime example of a synthetically accessible and biologically relevant scaffold. Its structure has been thoroughly characterized by a suite of analytical techniques that reveal a distorted half-chair conformation for the dihydronaphthalene ring and specific spectroscopic signatures. The insights gained from a detailed structural analysis are crucial for guiding the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science. Further investigation into its biological activity and structure-activity relationships is warranted to fully exploit the potential of this versatile molecule.

References

-

Nyangulu, J. M., Nelson, K. M., Rose, P. A., Gai, Y., Loewen, M., Lougheed, B., Quail, J. W., Cutler, A. J., & Abrams, S. R. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400–1412. [Link]

-

Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]

-

Li, Y., Wang, Y., Zhang, T., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113930. [Link]

-

Gauni, B., Mehariya, K., Shah, A., & Duggirala, S. M. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]

-

Valadares, M. C., da Silva, A. J. M., & de Souza, M. C. B. V. (2015). Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2139-2142. [Link]

-

Pinney, K. G., et al. (2018). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. European Journal of Medicinal Chemistry, 157, 140-150. [Link]

-

Ji, W. Z., Shi, H. N., Wei, P., & Jiang, B. (2022). Photocatalytic Annulation‐Carbohalogenation of 1,7‐Enynes for Atom‐Economic Synthesis of Functionalized 3,4‐Dihydronaphthalen‐1(2H)‐ones. Advanced Synthesis & Catalysis, 364(13), 2235-2240. [Link]

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. [Link]

-

Li, J., et al. (2024). Chemical synthesis and application of aryldihydronaphthalene derivatives. RSC Advances, 14(1), 1-19. [Link]

-

Marinov, M., et al. (2014). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 52(10), 624-629. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Organic Syntheses. (2005). 6-Amino-3,4-dihydro-1(2H)-naphthalenone. Organic Syntheses, 81, 213. [Link]

-

Chen, Y., et al. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry, 89(1), 695-700. [Link]

-

Journal of Computational Chemistry. (2016). Infoscience. [Link]

-

Zherebtsov, M. A., et al. (2022). New tri-tert-alkyl substituted o-quinones of tetraline family. Mendeleev Communications, 32(2), 193-195. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(3), 399. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... [Link]

-

Neufeld, J., et al. (2023). X‐ray crystal structure of tetralin 12. Angewandte Chemie International Edition, 62(48), e202311821. [Link]

-

Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. [Link]

-

Aree, T., et al. (2021). Crystal structure of 3,14-diethyl-2,6,13,17-tetraazoniatricyclo[16.4.0.07,12]docosane tetrachloride tetrahydrate from synchrotron X-ray data. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 223–227. [Link]

Sources

- 1. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetralone synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of 3,14-diethyl-2,6,13,17-tetraazoniatricyclo[16.4.0.07,12]docosane tetrachloride tetrahydrate from synchrotron X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Journal of Computational Chemistry [infoscience.epfl.ch]

- 13. Synthesis and biological evaluation of α-aryl-α-tetralone derivatives as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Spectroscopic Signature of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, a tetralone derivative, represents a class of compounds with significant potential in medicinal chemistry. The tetralone scaffold is a common feature in a variety of biologically active molecules. The addition of a 4-methoxyphenyl substituent at the 3-position introduces further complexity and potential for diverse pharmacological interactions. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering researchers a foundational understanding of its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The interpretations herein are based on established principles of spectroscopy and comparative data from analogous structures, providing a robust framework for the identification and characterization of this and related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure and numbering convention for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.

Figure 1. Molecular structure and atom numbering of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: ~4 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 | ~8.05 | d | ~7.8 | 1H |

| H-5, H-6, H-7 | ~7.20 - 7.60 | m | - | 3H |

| H-2', H-6' | ~7.15 | d | ~8.6 | 2H |

| H-3', H-5' | ~6.90 | d | ~8.6 | 2H |

| OCH₃ | ~3.80 | s | - | 3H |

| H-3 | ~3.60 | m | - | 1H |

| H-4 | ~3.00 | m | - | 2H |

| H-2 | ~2.70 | m | - | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 7.0 - 8.1 ppm): The proton at the C-8 position is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing carbonyl group, appearing as a doublet around 8.05 ppm. The remaining protons on the naphthalene ring (H-5, H-6, and H-7) would appear as a complex multiplet between 7.20 and 7.60 ppm. The protons on the 4-methoxyphenyl ring are expected to show a characteristic AA'BB' system, with two doublets around 7.15 ppm (H-2', H-6') and 6.90 ppm (H-3', H-5'). The upfield shift of H-3' and H-5' is due to the electron-donating effect of the methoxy group.

-

Aliphatic Region (δ 2.5 - 3.9 ppm): The methoxy protons (OCH₃) will present as a sharp singlet at approximately 3.80 ppm. The benzylic proton at C-3, being adjacent to the aromatic ring, will be deshielded and is predicted to appear as a multiplet around 3.60 ppm. The methylene protons at C-4 and C-2 are diastereotopic and will likely show complex multiplets due to geminal and vicinal coupling. The protons at C-4 are adjacent to the aromatic ring and are expected around 3.00 ppm, while the C-2 protons, being α to the carbonyl group, are predicted to be around 2.70 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled (e.g., zgpg30)

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O (C-1) | ~198.0 |

| C-4' | ~158.5 |

| C-8a | ~144.5 |

| C-1' | ~136.0 |

| C-4a | ~133.0 |

| C-7 | ~132.5 |

| C-5 | ~129.0 |

| C-2', C-6' | ~128.5 |

| C-8 | ~127.0 |

| C-6 | ~126.5 |

| C-3', C-5' | ~114.0 |

| OCH₃ | ~55.3 |

| C-3 | ~45.0 |

| C-2 | ~38.0 |

| C-4 | ~30.0 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Downfield Region (δ > 100 ppm): The carbonyl carbon (C-1) is the most deshielded, with a predicted chemical shift around 198.0 ppm. The aromatic carbons will appear in the range of 114.0 to 158.5 ppm. The carbon bearing the methoxy group (C-4') will be significantly deshielded due to the oxygen atom, appearing around 158.5 ppm. The quaternary carbons of the naphthalene ring (C-4a and C-8a) will also be in this region. The carbons ortho and para to the methoxy group (C-3', C-5') will be shielded due to resonance effects, appearing upfield around 114.0 ppm.

-

Upfield Region (δ < 60 ppm): The methoxy carbon (OCH₃) is expected to have a chemical shift of approximately 55.3 ppm. The aliphatic carbons (C-2, C-3, and C-4) will be found in the most upfield region. The benzylic carbon (C-3) will be the most deshielded of the three, predicted around 45.0 ppm. The C-2 carbon, being α to the carbonyl, is expected around 38.0 ppm, and the C-4 carbon around 30.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid/oil): Place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Processing: The instrument software will perform the Fourier transform to generate the spectrum of absorbance or transmittance versus wavenumber.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2950, ~2850 | C-H stretch | Aliphatic (CH₂, CH) |

| ~1685 | C=O stretch | Aryl ketone (conjugated) |

| ~1605, ~1510, ~1460 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch (asymmetric) | Aryl ether (Ar-O-CH₃) |

| ~1175 | C-O stretch (symmetric) | Aryl ether (Ar-O-CH₃) |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene |

Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by a strong absorption band around 1685 cm⁻¹, which is characteristic of the C=O stretching of an aryl ketone where the carbonyl is conjugated with the aromatic ring.[1][2] The aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. The presence of the two aromatic rings will give rise to several C=C stretching bands in the 1600-1450 cm⁻¹ region. The methoxy group will be clearly identifiable by the strong, characteristic C-O stretching bands around 1250 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric). The substitution pattern of the 4-methoxyphenyl ring is indicated by a strong out-of-plane C-H bending vibration around 830 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing structural features.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺˙): m/z = 266.13

-

Key Fragments:

| m/z | Predicted Fragment Ion |

| 251 | [M - CH₃]⁺ |

| 146 | [C₁₀H₁₀O]⁺˙ (Tetralone moiety) |

| 133 | [M - C₉H₉O]⁺ (Loss of the tetralone side chain) |

| 121 | [C₇H₅O]⁺ (Fragment from the tetralone part) |

| 108 | [C₇H₈O]⁺˙ (4-vinylanisole) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Interpretation of the Predicted Mass Spectrum

Under electron ionization, the molecular ion peak at m/z 266 is expected to be observed. A common fragmentation pathway for methoxy-containing aromatic compounds is the loss of a methyl radical (•CH₃), leading to a fragment at m/z 251. Cleavage of the bond between C-3 and the 4-methoxyphenyl group is a likely fragmentation pathway. This can lead to the formation of a radical cation of the tetralone moiety at m/z 146. Another significant fragmentation would be the cleavage of the C2-C3 and C4-C4a bonds, leading to fragments characteristic of the individual ring systems. The 4-methoxyphenyl group can also undergo fragmentation, with a prominent peak at m/z 108 corresponding to a 4-vinylanisole radical cation.

Figure 2. Predicted key fragmentation pathways for 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a detailed and predictive framework for the characterization of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their detailed interpretations, offer a multi-faceted approach to confirming the structure and purity of this compound. This information is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification of this and structurally related molecules. The principles and methodologies described are broadly applicable and can be adapted for the characterization of other novel chemical entities.

References

- Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-580.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. Retrieved from [Link][3]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of Dihydronaphthalenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydronaphthalenone core is a privileged structural motif found in a diverse array of natural products and synthetic compounds, exhibiting a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of dihydronaphthalenone derivatives. We delve into the foundational synthetic strategies, namely the Robinson annulation and the Nazarov cyclization, offering detailed mechanistic insights and contemporary procedural variations. Furthermore, this guide explores the rich pharmacological landscape of these compounds, presenting their applications as anticancer, antimicrobial, antiviral, and enzyme inhibitory agents, supported by quantitative data. Through an integration of historical context, synthetic protocols, and biological evaluation, this document serves as an in-depth resource for researchers engaged in the exploration and exploitation of the dihydronaphthalenone scaffold in drug discovery and organic synthesis.

A Historical Perspective: From Natural Isolates to Synthetic Workhorses

The story of dihydronaphthalenone derivatives begins not in the flasks of synthetic chemists, but in the intricate biosynthetic pathways of fungi and plants. Early encounters with this structural class came from the isolation and characterization of natural products. For instance, 7-methyl juglone, a naturally occurring naphthoquinone, and its derivatives have been identified as possessing significant antibacterial, antifungal, antiviral, and anticancer properties[1]. These natural exemplars provided the initial impetus for synthetic exploration.

A pivotal moment in the history of dihydronaphthalenone synthesis arrived in 1935 with Sir Robert Robinson's discovery of the Robinson annulation[2][3]. This powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol condensation, provided a versatile and efficient method for constructing the core bicyclic system and remains a cornerstone of organic synthesis to this day[2][3].

Another significant advancement came with the discovery of the Nazarov cyclization by Ivan Nikolaevich Nazarov in 1941[4]. This reaction, involving the acid-catalyzed electrocyclization of divinyl ketones, offered an alternative and complementary approach to five-membered ring systems, which can be extended to the synthesis of certain dihydronaphthalenone precursors and analogs[4].

These foundational discoveries laid the groundwork for decades of research, leading to a vast and diverse library of dihydronaphthalenone derivatives with a wide range of applications in medicinal chemistry and materials science.

Foundational Synthetic Strategies: Building the Dihydronaphthalenone Core

The construction of the dihydronaphthalenone scaffold is dominated by two powerful and versatile named reactions: the Robinson annulation and the Nazarov cyclization. Understanding the nuances of these methodologies is crucial for any researcher working with this class of compounds.

The Robinson Annulation: A Classic for Six-Membered Ring Formation

The Robinson annulation is a tandem reaction that forms a six-membered ring through the creation of three new carbon-carbon bonds[3]. It is a cornerstone for the synthesis of cyclohexenone derivatives and, by extension, dihydronaphthalenones[5].

Mechanism: The reaction proceeds in two distinct stages: a Michael addition followed by an intramolecular aldol condensation[3][6].

-

Michael Addition: A ketone enolate adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a 1,5-diketone intermediate[3][6].

-

Intramolecular Aldol Condensation: The 1,5-diketone then undergoes an intramolecular aldol reaction, where an enolate formed from one ketone attacks the other carbonyl group, leading to a cyclic β-hydroxy ketone. Subsequent dehydration yields the α,β-unsaturated cyclic ketone[6].

Experimental Protocol: Synthesis of a Dihydronaphthalenone Derivative via Robinson Annulation

This protocol provides a general procedure for the synthesis of a dihydronaphthalenone derivative using the Robinson annulation.

-

Materials:

-

Substituted cyclohexanone (1.0 equiv)

-

Methyl vinyl ketone (1.2 equiv)

-

Base (e.g., sodium ethoxide, potassium hydroxide) (0.1 - 1.1 equiv)

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a solution of the substituted cyclohexanone in anhydrous ethanol, add the base at room temperature.

-

Stir the mixture for 15-30 minutes to allow for enolate formation.

-

Cool the reaction mixture in an ice bath and add methyl vinyl ketone dropwise over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired dihydronaphthalenone derivative.

-

Causality Behind Experimental Choices: The choice of base and solvent can significantly influence the reaction outcome. A protic solvent like ethanol is often used to facilitate proton transfer steps. The concentration of the base can affect the equilibrium between the starting materials and the Michael adduct. In some cases, a stepwise procedure where the Michael adduct is isolated before the aldol condensation can lead to higher yields by minimizing polymerization of the vinyl ketone[3].

The Nazarov Cyclization: An Electrocyclic Route to Five-Membered Rings

The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone, typically promoted by a Lewis acid or Brønsted acid, to form a cyclopentenone[4]. While primarily used for five-membered rings, this methodology can be adapted for the synthesis of precursors that can be further elaborated into dihydronaphthalenone systems.

Mechanism: The reaction is initiated by the activation of the divinyl ketone by an acid, leading to the formation of a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation, which subsequently eliminates a proton to yield the cyclopentenone product[4].

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

This protocol outlines a general procedure for a Nazarov cyclization using a Lewis acid catalyst.

-

Materials:

-

Divinyl ketone substrate (1.0 equiv)

-

Lewis acid (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) (1.0 - 2.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (for workup)

-

Organic solvent for extraction (e.g., DCM)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the divinyl ketone substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Add the Lewis acid portionwise or as a solution in DCM.

-

Stir the reaction mixture at the same temperature for the specified time, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Causality Behind Experimental Choices: The choice of Lewis acid and reaction temperature is critical for the success of the Nazarov cyclization. Stronger Lewis acids can promote the reaction at lower temperatures but may also lead to side reactions. The stoichiometry of the Lewis acid is often greater than catalytic amounts to ensure complete activation of the substrate[7]. Anhydrous and inert conditions are essential to prevent quenching of the Lewis acid and unwanted side reactions.

Asymmetric Synthesis and Modern Variations

Significant efforts have been dedicated to the development of asymmetric versions of both the Robinson annulation and the Nazarov cyclization to access enantioenriched dihydronaphthalenone derivatives.

-

Organocatalytic Asymmetric Robinson Annulation: The use of chiral secondary amines, such as proline and its derivatives, as organocatalysts has enabled highly enantioselective Robinson annulations[8][9]. These catalysts operate through the formation of chiral enamines, which then participate in the Michael addition, controlling the stereochemical outcome.

-

Asymmetric Nazarov Cyclization: Chiral Lewis acids and Brønsted acids have been employed to catalyze enantioselective Nazarov cyclizations[4][7][10][11][12]. These catalysts can coordinate to the divinyl ketone, creating a chiral environment that directs the conrotatory electrocyclization in a stereoselective manner.

Biological Activities and Therapeutic Potential

Dihydronaphthalenone derivatives exhibit a broad and impressive range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

A significant number of dihydronaphthalenone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and targeting specific signaling pathways involved in cancer progression[13][14].

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydronaphthalenone Analogs | Human Breast (MDA-MB-231) | Low nM range | [13] |

| Dihydronaphthalenone Chalconoids | Human Myeloid Leukemia (K562) | 7.1 - 11.2 | |

| Dihydronaphthalenone Chalconoids | Human Colon (HT-29) | 8.0 - 15.2 | |

| Dihydronaphthalenone Chalconoids | Human Breast (MCF-7) | 15.6 - 28.9 |

Antimicrobial and Antifungal Activity

The dihydronaphthalenone scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents. Several natural and synthetic derivatives have shown significant activity against a range of pathogenic bacteria and fungi.

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Dihydronaphthalenone Derivatives | Gram-positive bacteria | Comparable to vancomycin and ampicillin | [15] |

| Dihydronaphthalenone Derivatives | Fungal pathogens | Comparable to cycloheximide and fluconazole | [15] |

| Naphthoquinones | Cryptococcus neoformans | 3.12 - 12.5 | [16] |

| Thiazole-Coumarin Hybrids | Pseudomonas aeruginosa | 15.62–31.25 | [17] |

| Thiazole-Coumarin Hybrids | Enterococcus faecalis | 15.62–31.25 | [17] |